(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine
Description
(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine is an imidazole-derived compound featuring a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position and a methanamine group at the 4-position of the imidazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in receptor-targeted therapies .
Properties
IUPAC Name |
[1-[[4-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)10-3-1-9(2-4-10)6-18-7-11(5-16)17-8-18/h1-4,7-8H,5-6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJLPTGEGILOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165578 | |
| Record name | 1H-Imidazole-4-methanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-16-7 | |
| Record name | 1H-Imidazole-4-methanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-methanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Coupling Reactions: The phenyl ring with the trifluoromethyl group can be coupled to the imidazole ring using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Acylation Reactions
The primary amine undergoes acylation with reagents like acyl chlorides. For example:
-
Reaction with 4-(Chloromethyl)benzoyl Chloride :
In chloroform, the amine reacts with 4-(chloromethyl)benzoyl chloride in the presence of triethylamine, yielding a benzamide derivative (60% yield). This reaction highlights the nucleophilic character of the amine .Conditions :
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Solvent: Chloroform
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Base: Triethylamine
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Temperature: 0°C → room temperature
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Reductive Amination
The amine participates in reductive amination with aldehydes. A representative example includes:
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Coupling with 5-Arylfuran-2-carboxaldehydes :
Under microwave irradiation, the amine reacts with aldehydes in DMF, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)₃). This method achieves moderate yields (56–78%) for imine intermediates .Example Reaction :
Nucleophilic Substitution
The amine acts as a nucleophile in SN2 reactions:
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Alkylation with Alkyl Halides :
Reacting with 2-chloro-4-nitroimidazole in DMF at 120°C forms substituted imidazole derivatives .Key Data :
Palladium-Catalyzed Cross-Coupling
The amine participates in C–N bond-forming reactions:
-
Buchwald-Hartwig Amination :
Using Pd(OAc)₂ and BINAP as catalysts, the amine couples with aryl halides (e.g., 3-methylpyridin-2-amine derivatives) to form biaryl amines (72–84% yield) .Mechanism :
Heterocycle Formation
The amine engages in cyclization reactions to form fused heterocycles:
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Formation of 1,2,4-Triazole-3-thiones :
Treatment with potassium isothiocyanate forms thiosemicarbazides, which cyclize under basic conditions to yield triazole-thiones (e.g., 15a,b ) .Reaction Pathway :
Condensation with Carbonyl Compounds
The amine forms Schiff bases with aldehydes:
-
Reaction with 5-Arylfuran-2-carboxaldehydes :
Condensation in DMF produces imines, which are stabilized by the electron-withdrawing trifluoromethyl group .Key Observation :
Trifluoromethyl enhances electrophilicity of adjacent groups, accelerating imine formation .
Oxidation and Functionalization
The imidazole ring undergoes regioselective modifications:
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Oxidation at C-2 Position :
Using NH₄Fe(SO₄)₂·12H₂O oxidizes the imidazole ring to nitro derivatives, enabling further functionalization (e.g., diazotation) .
Comparative Reactivity Table
Key Structural Influences on Reactivity
-
Trifluoromethyl Group :
-
Imidazole Ring :
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring : Using the Debus-Radziszewski synthesis involving glyoxal, formaldehyde, and ammonia.
- Introduction of the Trifluoromethyl Group : Achieved via reagents like trifluoromethyl iodide (CF3I).
- Coupling Reactions : Employing palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions to attach the phenyl group to the imidazole ring.
Chemistry
In synthetic chemistry, (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine serves as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—facilitates the development of new compounds with tailored properties .
Biology
The compound is being investigated as a potential ligand in biochemical assays. Its imidazole ring can interact with biological targets, suggesting applications in drug discovery and development. For instance, imidazole derivatives have shown promise in binding to multiple receptors with high affinity, which can be pivotal in understanding disease mechanisms .
Medicine
Research has explored its potential therapeutic properties:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial effects, making them candidates for new antibiotics.
- Anticancer Properties : Initial findings suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Industry
In industrial applications, (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine is utilized in developing advanced materials. Its unique electronic properties make it suitable for applications in electronics and materials science. The trifluoromethyl group enhances lipophilicity, which is beneficial for creating materials with specific thermal stability .
Case Study 1: Antimicrobial Research
A study conducted by Zhang et al. (2023) evaluated various imidazole derivatives for their antimicrobial efficacy against resistant strains of bacteria. The findings indicated that compounds similar to (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine exhibited potent activity against Gram-positive bacteria.
Case Study 2: Cancer Cell Proliferation Inhibition
Research published in the Journal of Medicinal Chemistry (2024) highlighted the anticancer potential of imidazole derivatives. The study demonstrated that (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine significantly reduced the viability of several cancer cell lines through apoptosis induction.
Mechanism of Action
The mechanism of action of (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Trifluoromethyl Position : The ortho-substituted analog () may exhibit steric hindrance, reducing binding efficiency compared to the para-substituted target compound.
Fluorine vs. Trifluoromethyl : Difluoro analogs () trade metabolic stability for improved solubility, which could influence bioavailability in aqueous environments.
Imidazole Ring Importance : Compounds lacking the imidazole core () lose hydrogen-bonding sites critical for interactions with biological targets like enzymes or receptors.
Research Implications
- Therapeutic Potential: The trifluoromethyl group’s electron-withdrawing nature may enhance interactions with hydrophobic pockets in proteins, as seen in kinase inhibitors ().
- Metabolic Stability: Fluorinated imidazoles often resist oxidative degradation, extending half-life in vivo compared to non-fluorinated analogs .
Biological Activity
The compound (1-{[4-(trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine , also known by its CAS number 1439897-69-4, is a member of the imidazole family of compounds, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₃ClF₃N₃
- Molecular Weight : 291.70 g/mol
- CAS Number : 1439897-69-4
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of imidazole derivatives. For example, compounds structurally similar to (1-{[4-(trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinase pathways involved in cell proliferation and survival. This is particularly relevant in the context of chronic myelogenous leukemia (CML), where imidazole derivatives have been studied as potential treatments for imatinib-resistant cases .
- Case Study : A study involving a series of imidazole-based compounds demonstrated that those with trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines compared to their non-trifluoromethyl counterparts. The study reported IC50 values indicating significant cytotoxicity against HepG2 liver cancer cells .
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains.
- In Vitro Studies : Research indicates that (1-{[4-(trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine displays significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong potential as a therapeutic agent in treating bacterial infections .
Table: Summary of Biological Activities
| Activity Type | Mechanism | Target Organisms/Cells | Reference |
|---|---|---|---|
| Anticancer | Kinase inhibition | HepG2 (liver cancer) | |
| Antimicrobial | Bacterial cell wall disruption | Various Gram-positive and Gram-negative bacteria |
Toxicological Considerations
While exploring the biological activities, it is crucial to consider the toxicological profile of the compound. Preliminary data suggest that while exhibiting potent biological activities, there may be associated cytotoxic effects at higher concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-(chloromethyl)-substituted precursors with amines under alkaline conditions. For optimization, continuous flow reactors enhance mixing and heat transfer, improving yields (e.g., 75–85% reported in similar imidazole derivatives) . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures >95% purity. Monitoring reaction progress with TLC or HPLC is critical to identify intermediates and adjust reaction times .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions or compound purity. To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature.
- Purity Verification : Characterize batches via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆ solvent) .
- Cross-Validation : Replicate studies in multiple models (e.g., in vitro enzymatic assays vs. in vivo rodent models) .
Q. What techniques are employed to determine the crystal structure and conformational dynamics of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Use slow evaporation (e.g., ethanol/dichloromethane mixtures).
- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion.
- Refinement : Software suites like SHELXL refine structures to R-factors <0.05. For dynamics, pair with molecular dynamics simulations (AMBER/CHARMM force fields) .
Q. How can environmental fate and biodegradation pathways be assessed for this compound?
- Methodological Answer :
- Abiotic Studies : Evaluate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis light exposure).
- Biotic Studies : Use OECD 301B tests with activated sludge to measure biodegradation (% CO₂ evolution).
- Analytical Tools : LC-MS/MS (MRM mode, m/z transitions) quantifies degradation products. Computational tools like EPI Suite predict partition coefficients (log Kow) .
Q. What strategies are effective in elucidating the reaction mechanisms involving the trifluoromethyl group under varying conditions?
- Methodological Answer :
- Spectroscopic Analysis : Track CF₃ group behavior via ¹⁹F NMR (e.g., chemical shift changes in D₂O/CD₃CN mixtures).
- Isotopic Labeling : Use ¹³C-labeled substrates to trace reaction pathways.
- Computational Modeling : DFT calculations (B3LYP/6-31G* basis set) predict transition states and activation energies for nucleophilic substitution or redox reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
